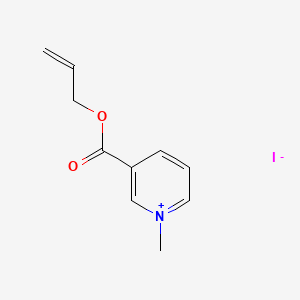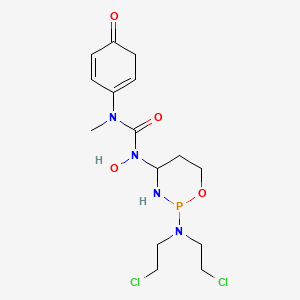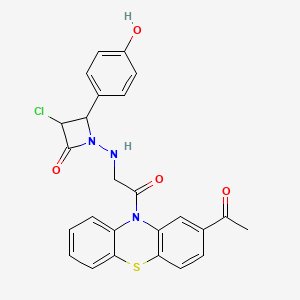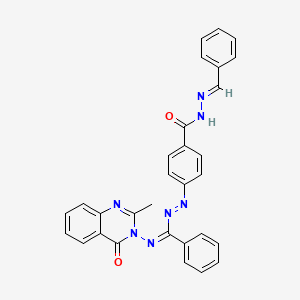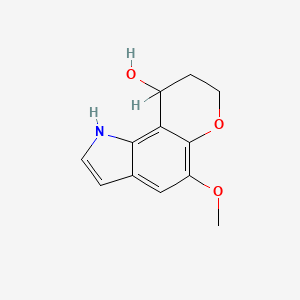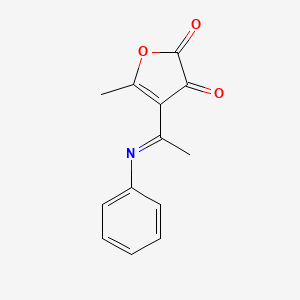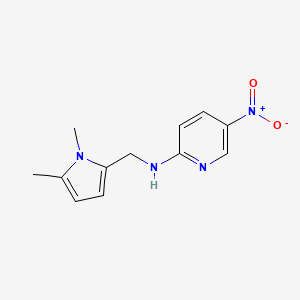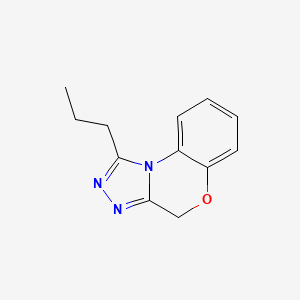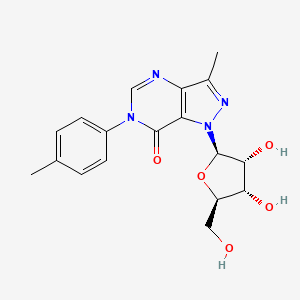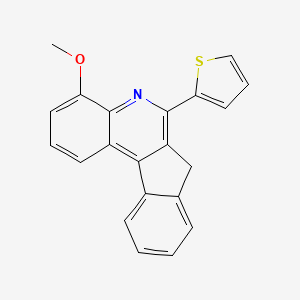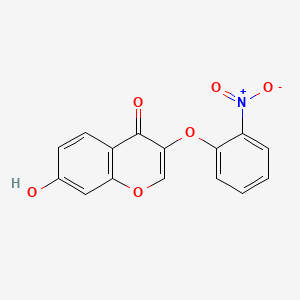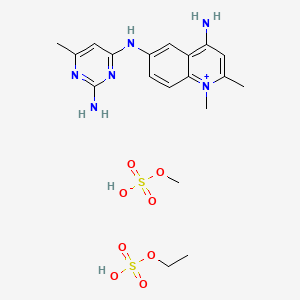
4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium, ethyl sulphate, methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium, ethyl sulphate, methyl sulphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both quinolinium and pyrimidinyl groups, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium involves multiple steps, starting with the preparation of the quinolinium and pyrimidinyl precursors. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
- 4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazineethanol
Uniqueness
Compared to similar compounds, 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium stands out due to its unique combination of quinolinium and pyrimidinyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3308-31-4 |
|---|---|
Molecular Formula |
C19H29N6O8S2+ |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
6-N-(2-amino-6-methylpyrimidin-4-yl)-1,2-dimethylquinolin-1-ium-4,6-diamine;ethyl hydrogen sulfate;methyl hydrogen sulfate |
InChI |
InChI=1S/C16H18N6.C2H6O4S.CH4O4S/c1-9-6-15(21-16(18)19-9)20-11-4-5-14-12(8-11)13(17)7-10(2)22(14)3;1-2-6-7(3,4)5;1-5-6(2,3)4/h4-8,17H,1-3H3,(H3,18,19,20,21);2H2,1H3,(H,3,4,5);1H3,(H,2,3,4)/p+1 |
InChI Key |
HNARBTBNSWZZOO-UHFFFAOYSA-O |
Canonical SMILES |
CCOS(=O)(=O)O.CC1=CC(=NC(=N1)N)NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


